molecular formula C16H32O2 B1673229 Hexyl decanoate CAS No. 10448-26-7

Hexyl decanoate

Cat. No. B1673229
CAS RN: 10448-26-7
M. Wt: 256.42 g/mol
InChI Key: DGPNTCACXCHFDI-UHFFFAOYSA-N
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Description

Hexyl Decanoate, also known as Decanoic acid hexyl ester , is a chemical compound with the molecular formula C16H32O2 . It has an average mass of 256.424 Da and a monoisotopic mass of 256.240234 Da . It is the dominant component of gland secretions and is used as a flavoring agent .


Molecular Structure Analysis

Hexyl Decanoate has a molecular structure represented by the formula C16H32O2 . The structure consists of a hexyl group (C6H13) attached to a decanoate group (C10H19O2) .


Physical And Chemical Properties Analysis

Hexyl Decanoate is a colorless clear liquid . It has a molecular weight of 256.42944000 . More specific physical and chemical properties are not provided in the sources retrieved.

Scientific Research Applications

Flavor and Fragrance Enhancement

Hexyl decanoate, through the enzymatic esterification process involving octanoic acid and hexanol, has applications as a natural additive for imparting fresh vegetable and fruity flavors in food products, as well as in cosmetics and pharmaceuticals. This process benefits from using n-decane as a solvent, which stabilizes the enzyme and increases yield, showcasing the compound's utility in enhancing sensory experiences in various consumer products (Lopresto, Calabrò, Woodley, & Tufvesson, 2014).

Industrial Applications and Material Science

Hexyl decanoate plays a role in the study of materials science, particularly in the investigation of liquid-crystalline semiconductors. The synthesis and analysis of butyl, hexyl, and decyl derivatives of liquid-crystalline organic semiconductors have contributed to advancements in the development of self-assembled monodomain films. These films are critical for understanding the structural, optical, and electrical properties of materials for potential use in electronic devices and sensors (van Breemen et al., 2006).

Biodegradable Polymers

In the context of environmental sustainability, hexyl decanoate-related research involves the production of medium-chain-length poly-3-hydroxyalkanoate (MCL-PHA) from decanoic acid. Utilizing Pseudomonas putida KT2440, this research emphasizes the potential of such compounds in creating biodegradable polymers. The innovative fed-batch fermentation process developed not only maximizes the production yield but also underscores the importance of hexyl decanoate derivatives in the synthesis of environmentally friendly materials (Gao, Ramsay, & Ramsay, 2016).

Pheromone Communication in Bees

A groundbreaking discovery in the field of entomology highlights hexyl decanoate as the first identified trail pheromone compound in stingless bees, specifically Trigona recursa. This compound, predominantly produced in the labial glands, is crucial for guiding foragers to food sources, demonstrating the compound's pivotal role in insect communication and behavior. The identification of hexyl decanoate as a trail pheromone expands our understanding of the chemical ecology of stingless bees and opens new avenues for research into pheromone-based navigation and colony coordination (Jarau et al., 2006).

Safety And Hazards

Hexyl Decanoate is used as a flavoring agent . According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), there is no safety concern at current levels of intake when used as a flavoring agent .

properties

IUPAC Name

hexyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-7-9-10-11-12-14-16(17)18-15-13-8-6-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPNTCACXCHFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065079
Record name Hexyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Fresh green aroma
Record name Hexyl decanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name Hexyl decanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.857-0.863 (20°)
Record name Hexyl decanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Hexyl decanoate

CAS RN

10448-26-7
Record name Hexyl decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10448-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl decanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010448267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, hexyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXYL DECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2D42X538B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hexyl decanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
S Jarau, CM Schulz, M Hrncir, W Francke… - Journal of Chemical …, 2006 - Springer
… secretions revealed that hexyl decanoate was the dominant … trails made with synthetic hexyl decanoate, demonstrating its key … For the tests with hexyl decanoate we diluted the synthetic …
Number of citations: 59 link.springer.com
L Ma, M Persson, P Adlercreutz - Enzyme and Microbial Technology, 2002 - Elsevier
… The conversion studied was the transesterification of ethyl decanoate to hexyl decanoate with hydrolysis to decanoic acid as competing reaction. The reactions were carried out at …
Number of citations: 114 www.sciencedirect.com
K SUZAKI, Y TOTANI, H KUSAKA… - Journal of Japan Oil …, 1974 - jstage.jst.go.jp
報 文 Page 1 第23巻 第1号 (1974) 19 報 文 環 状 脂 肪 酸 エ ス テ ル の 合 成 に 関 す る 研 究 10-(o-エ チル フ ェニル)デ カ ン酸 メ チ ル お よび10(2'-エ チ ル シ ク ロヘ キ シル)デ カ ン酸 メチ …
Number of citations: 2 www.jstage.jst.go.jp
R Asada, K Kageyama, H Tanaka… - Oncology …, 2012 - spandidos-publications.com
In this study, using human tongue squamous carcinoma cells (HSC-4) carcinostatic activity was compared for diverse L-ascorbic acid (Asc) derivatives, including the ‘straight-C16-chain …
Number of citations: 17 www.spandidos-publications.com
R Talon, MC Montel, JL Berdague - Enzyme and microbial technology, 1996 - Elsevier
… wumeri lipase, the reaction was complete after 2 days for hexyl decanoate and 3 days for butyl decanoate (Figure 2A). When comparing the esterification with hexanoic acid, it was …
Number of citations: 93 www.sciencedirect.com
FG Barth, M Hrncir, S Jarau - Journal of Comparative Physiology A, 2008 - Springer
… spinipes, the first stingless bee trail pheromones were identified as hexyl decanoate and octyl decanoate, respectively. The attractant footprints left by foragers at the food source are …
Number of citations: 98 link.springer.com
DPC de Barros, LP Fonseca, JMS Cabral… - Biotechnology …, 2009 - Wiley Online Library
… The reaction equilibrium for hexyl octanoate was reached after 2 h and for hexyl decanoate and hexyl oleate after 8 h of reaction. However, it is possible that low conversions for shorter …
Number of citations: 31 onlinelibrary.wiley.com
MD Breed, TM Stiller, MS Blum, RE Page - Journal of Chemical Ecology, 1992 - Springer
… The following esters are present in queen feces and were used in these experiments: hexyl decanoate, hexyl … Seventy-one percent of the bees exposed to hexyl decanoate died, as …
Number of citations: 48 link.springer.com
J Zhang, C Li, J Li, X Peng - Chemistry of Materials, 2023 - ACS Publications
… 2-hexyl decanoate ligands. This implies that the branched 2-hexyl decanoate ligands cannot … adjacent hydrocarbon chains of 2-hexyl decanoate ligands within the ligand monolayer is …
Number of citations: 1 pubs.acs.org
IA Boldyrev, VP Shendrikov, AG Vostrova… - Russian Journal of …, 2023 - Springer
… With only a 10% excess of 6-bromohexyl-2-hexyl decanoate according to the stoichiometric … added to 6-bromohexyl-2-hexyl decanoate during subsequent repeats of synthesis. Taking …
Number of citations: 6 link.springer.com

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